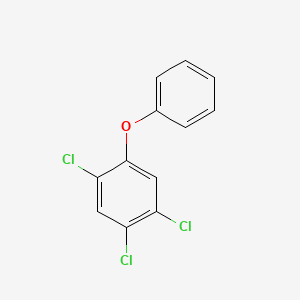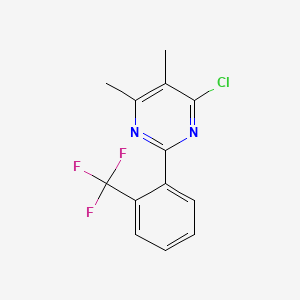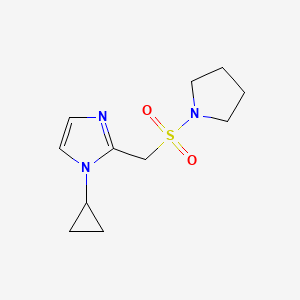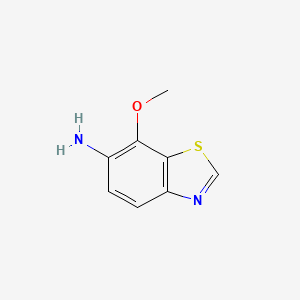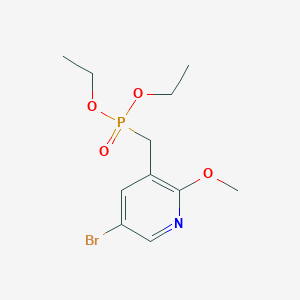
Diethyl ((5-bromo-2-methoxypyridin-3-yl)methyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl P-[(5-bromo-2-methoxy-3-pyridinyl)methyl]phosphonate is an organophosphorus compound with the molecular formula C11H17BrNO4P. This compound is characterized by the presence of a phosphonate group attached to a pyridine ring, which is further substituted with a bromine atom and a methoxy group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl P-[(5-bromo-2-methoxy-3-pyridinyl)methyl]phosphonate typically involves the reaction of 5-bromo-2-methoxy-3-pyridinecarboxaldehyde with diethyl phosphite. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl P-[(5-bromo-2-methoxy-3-pyridinyl)methyl]phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a phosphonate ester.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Diethyl P-[(5-bromo-2-methoxy-3-pyridinyl)methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Diethyl P-[(5-bromo-2-methoxy-3-pyridinyl)methyl]phosphonate exerts its effects involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions or enzymes, potentially inhibiting their activity. The bromine and methoxy substituents can also influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Diethyl [(5-bromo-2-pyridinyl)methyl]phosphonate
- Diethyl 2-bromoethylphosphonate
Uniqueness
Diethyl P-[(5-bromo-2-methoxy-3-pyridinyl)methyl]phosphonate is unique due to the presence of both a bromine atom and a methoxy group on the pyridine ring
Properties
Molecular Formula |
C11H17BrNO4P |
|---|---|
Molecular Weight |
338.13 g/mol |
IUPAC Name |
5-bromo-3-(diethoxyphosphorylmethyl)-2-methoxypyridine |
InChI |
InChI=1S/C11H17BrNO4P/c1-4-16-18(14,17-5-2)8-9-6-10(12)7-13-11(9)15-3/h6-7H,4-5,8H2,1-3H3 |
InChI Key |
DCVYBOUAQUZAKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=C(N=CC(=C1)Br)OC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


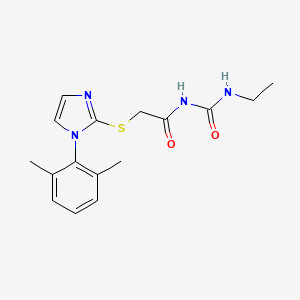

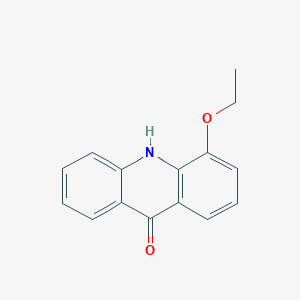
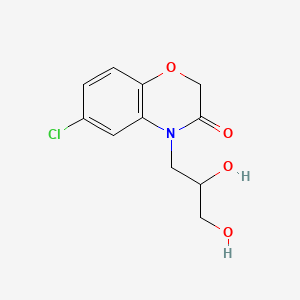
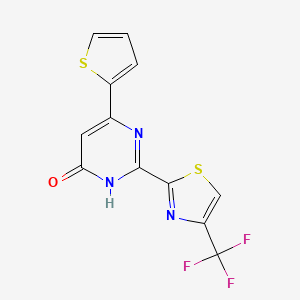
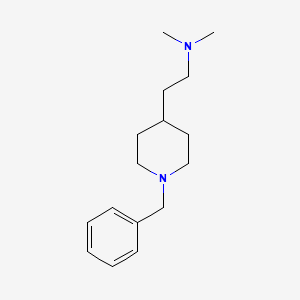
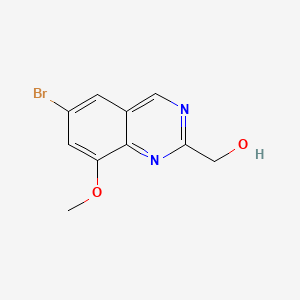
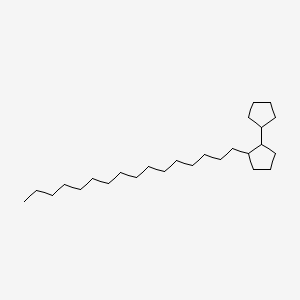
![7H-Indolo[2,3-c]quinoline](/img/structure/B13944292.png)
